7-Chloro-3-(3-methylanilino)indol-2-one

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Source highly characterized 7-Chloro-3-(3-methylanilino)indol-2-one for your kinase and immunomodulation studies. This indolinone derivative demonstrates exceptional 3 nM IDO1 potency in HeLa cells [Local Evidence], enabling low-background assays and reduced compound consumption. Its unique 2,800-fold selectivity window for IDO1 over TDO [Local Evidence] is superior to epacadostat, making it perfect for studying compensatory tryptophan catabolism. Additionally, its 91-fold selectivity for VEGFR3 (IC50 0.540 nM) over VEGFR2 [Local Evidence] provides a precise tool for lymphatic signaling research. Ensure you receive the correct, high-activity batch to avoid potency discrepancies common with generic substitutions.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B13380905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(3-methylanilino)indol-2-one
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O
InChIInChI=1S/C15H11ClN2O/c1-9-4-2-5-10(8-9)17-14-11-6-3-7-12(16)13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19)
InChIKeyYCYAZXMGVVIAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-(3-methylanilino)indol-2-one for Immuno-Oncology and Kinase Research: A Procurement Evidence Guide


7-Chloro-3-(3-methylanilino)indol-2-one is a synthetic small molecule belonging to the 3-anilinoindol-2-one (indolinone) class, a scaffold extensively explored for kinase inhibition and immunomodulation [1]. Characterized by a 7-chloro substitution on the indole core and a 3-methylanilino group at the 3-position, this compound exhibits a distinct pharmacological profile with reported activities against indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and select kinases including VEGFR2/3 and Chk1 [2].

Why 7-Chloro-3-(3-methylanilino)indol-2-one Cannot Be Replaced by Generic Indolinone Analogs


Indolinone-based inhibitors exhibit highly divergent target selectivity and potency profiles driven by subtle variations in substituent pattern and stereochemistry [1]. Simple substitution with unsubstituted aniline, 4-substituted aniline, or alternative heterocycles drastically alters kinase inhibition spectra and IDO1/TDO selectivity [2]. For example, the 3-methylanilino motif in the target compound confers a distinct binding mode compared to 4-substituted anilinoindolinones, translating into quantitative differences in IDO1 IC50 values ranging over two orders of magnitude across close analogs [3]. These data underscore that generic in-class substitution risks selecting a compound with inadequate potency or off-target liabilities.

Quantitative Differentiation Evidence: 7-Chloro-3-(3-methylanilino)indol-2-one vs. Comparator Compounds


Superior IDO1 Cellular Potency Compared to Epacadostat and Navoximod

7-Chloro-3-(3-methylanilino)indol-2-one demonstrates an IDO1 IC50 of 3 nM in recombinant IFN-γ induced human HeLa cells, representing a 3.3-fold improvement over epacadostat (IC50 10 nM) and a 12.7-fold improvement over navoximod (IC50 38 nM) in comparable cell-based assays [1][2].

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Profound TDO Selectivity vs. IDO1: A Unique Dual-Profile Advantage

7-Chloro-3-(3-methylanilino)indol-2-one exhibits a striking 2,800-fold selectivity window against TDO (Ki 8.41 µM) relative to its IDO1 IC50 (3 nM) [1]. In contrast, the benchmark TDO inhibitor 680C91 displays potent TDO inhibition (Ki 42 nM) but is inactive against IDO1, while epacadostat and navoximod are IDO1-selective with negligible TDO activity .

TDO inhibition Tryptophan metabolism Neuro-oncology

Sub-Nanomolar VEGFR3 Inhibition Distinct from Common VEGFR2-Focused Kinase Inhibitors

7-Chloro-3-(3-methylanilino)indol-2-one potently inhibits VEGFR3 with an IC50 of 0.540 nM, while showing 91-fold lower potency against VEGFR2 (IC50 49 nM) [1]. This contrasts with the typical indolinone kinase inhibitor profile (e.g., sunitinib, semaxanib) which primarily target VEGFR2 with IC50 values in the 10-100 nM range [2].

Angiogenesis VEGFR3 Lymphangiogenesis

Moderate Chk1 Inhibition Complements Multi-Target Kinase Profiling

7-Chloro-3-(3-methylanilino)indol-2-one inhibits Chk1 with an IC50 of 274 nM [1]. This places it as a moderate-potency Chk1 inhibitor, less potent than dedicated clinical candidates (e.g., prexasertib IC50 <1 nM) but more potent than many non-selective indolinones that lack Chk1 activity entirely [2].

DNA damage response Checkpoint kinase 1 Chemosensitization

Priority Research Applications for 7-Chloro-3-(3-methylanilino)indol-2-one Based on Quantitative Evidence


High-Sensitivity IDO1 Cellular Screening and Dose-Response Studies

Leverage the compound's 3 nM IDO1 IC50 in HeLa cells [1] to establish robust, low-background assays for screening IDO1 modulators. The high potency reduces compound consumption and enables wider dynamic range in dose-response curves compared to weaker inhibitors like epacadostat (10 nM) or navoximod (38 nM) [2].

Dual IDO1/TDO Pathway Dissection in Tryptophan Metabolism Research

Employ the unique 2,800-fold IDO1/TDO selectivity window [1] to interrogate compensatory tryptophan catabolism mechanisms. Unlike strictly selective probes (680C91 for TDO; epacadostat for IDO1), this compound's moderate TDO activity (Ki 8.41 µM) [2] allows simultaneous but graded inhibition of both enzymes, facilitating studies of pathway redundancy in immune evasion.

VEGFR3-Dominant Angiogenesis and Lymphangiogenesis Profiling

Utilize the 91-fold VEGFR3 selectivity (IC50 0.540 nM) over VEGFR2 (IC50 49 nM) [1] to specifically probe VEGFR3-mediated signaling in lymphatic endothelial cells. This selectivity profile is uncommon among indolinone-based kinase inhibitors, which typically favor VEGFR2, making this compound a valuable tool for deconvoluting VEGFR family contributions in tumor microenvironments.

Multi-Kinase Profiling Panels for DNA Damage Response Evaluation

Include the compound in kinase selectivity screening panels to assess Chk1-mediated checkpoint modulation (IC50 274 nM) [1] alongside VEGFR and IDO1/TDO activities. The moderate Chk1 potency provides a reference point for benchmarking novel chemical series against an indolinone scaffold with documented but non-extreme checkpoint kinase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-3-(3-methylanilino)indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.